3-Chlorobicyclo[3.2.1]octa-2,6-diene
Description
Properties
IUPAC Name |
3-chlorobicyclo[3.2.1]octa-2,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c9-8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGVNCYHUTTXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=CC1C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503922 | |
| Record name | 3-Chlorobicyclo[3.2.1]octa-2,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61097-60-7 | |
| Record name | 3-Chlorobicyclo[3.2.1]octa-2,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chlorobicyclo[3.2.1]octa-2,6-diene can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dichlorobicyclo[3.2.1]-2-octylene under the action of a carboxylate, followed by hydrolysis in a strong alkali . Another route involves the reaction of 3,4-dichlorobicyclo[3.2.1]-2-octylene in a solvent under the action of an inorganic strong alkali-weak acid salt . These methods help reduce the generation of polymers and impurities, improving the purification efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into different bicyclic compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and products formed.
Major Products Formed
The major products formed from these reactions include various derivatives of bicyclo[3.2.1]octa-2,6-diene, such as 3-chlorobicyclo[3.2.1]oct-3-en-2-one and 3-chlorobicyclo[3.2.1]oct-3-en-2-ol .
Scientific Research Applications
3-Chlorobicyclo[3.2.1]octa-2,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Chlorobicyclo[3.2.1]octa-2,6-diene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in specific chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Stability
Chlorinated Derivatives
- 3-Chlorobicyclo[3.2.1]octa-2,6-diene vs. 3,4-Dichlorobicyclo[3.2.1]octa-2,6-diene: The introduction of a second chlorine at the 4-position (exo- or endo-) alters the compound’s stability. For example, exo-3,4-dichlorobicyclo[3.2.1]octa-2,6-diene (CAS 35501-78-1) exhibits distinct NMR shifts compared to the mono-chlorinated analogue due to increased steric hindrance and electronic withdrawal .
- 3-Bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene :
Bromine substitution at the 3-position increases polarizability, favoring alkyne intermediates over allenes in base-induced elimination reactions. This contrasts with chloro derivatives, where steric effects dominate .
Oxygenated Analogues
- 8-Oxabicyclo[3.2.1]octa-2,6-diene Derivatives :
Replacement of a methylene group with oxygen (e.g., in 4-oxo-8-oxabicyclo[3.2.1]octa-2,6-diene) introduces polarity, enhancing solubility in polar solvents. These derivatives are pivotal in Diels-Alder reactions due to their electron-deficient diene systems .
Phenyl-Substituted Derivatives
- 3-Phenylbicyclo[3.2.1]octa-2,6-diene: The phenyl group at C-3 stabilizes the conjugate base via resonance, but hydrogen-deuterium exchange studies show only a modest increase in acidity compared to the parent hydrocarbon.
Structural and Spectroscopic Comparisons
NMR Characteristics
- 13C and 7Li NMR Insights :
- The lithium salt of bicyclo[3.2.1]octa-2,6-dienyl (1Li) exists as contact ion pairs (CIPs) in THF, with solvent-separated ion pairs (SSIPs) forming at low temperatures. Chlorination at C-3 disrupts this equilibrium, favoring CIPs due to reduced solvation .
- Trimethylstannyl-substituted derivatives (e.g., 2aLi) exhibit unique 119Sn-7Li coupling (6.2 Hz), absent in chloro analogues, highlighting the role of substituent electronegativity in ion-pair dynamics .
X-ray Crystallography
- exo-3-Chlorobicyclo[3.2.1]oct-2-en-7-yl Formate (CAS 81095-77-4):
Crystallographic data reveal a distorted bicyclic framework with a 123° bond angle at the chlorine-bearing carbon, compared to 118° in the unsubstituted parent structure .
Electrophilic Substitution
- Chlorinated derivatives undergo regioselective electrophilic aromatic substitution. For example, bromination at C-4 proceeds with >90% yield in dichloromethane, whereas phenyl-substituted analogues require harsher conditions .
Cycloaddition Reactions
- 8-Oxabicyclo[3.2.1]octa-2,6-dienes participate in rhodium(II)-catalyzed [3+4] annulations with diazomethane, yielding functionalized tricyclic compounds. Chloro derivatives are less reactive in these transformations due to electron withdrawal .
Base-Induced Eliminations
Data Tables
Table 1: Key Structural Analogues of Bicyclo[3.2.1]octa-2,6-diene
Q & A
Basic: What experimental methods are used to characterize the electronic structure of 3-Chlorobicyclo[3.2.1]octa-2,6-diene?
Methodological Answer:
¹³C and ¹H NMR spectroscopy are critical for analyzing charge distribution and bonding in bicyclic systems. For this compound derivatives, researchers compare chemical shifts (δ(¹³C)) and coupling constants (J(¹³C–¹H)) between neutral hydrocarbons and their anionic counterparts. For example:
- Charge Localization: A decrease in δ(¹³C) by ~50 ppm and reduced J values at olefinic carbons (C6/7) indicates negative charge accumulation in anions .
- Substituent Effects: Trimethylstannyl groups at C3 show minimal charge perturbation compared to C6/7 substitutions, confirmed by smaller J-value reductions (3% vs. 16%) .
Experimental Design: Use selective homo-/heteronuclear decoupling in NMR to assign signals and validate structural hypotheses .
Advanced: How do solvent polarity and temperature influence ion-pairing dynamics in 3-Chlorobicyclo[3.2.1]octa-2,6-dienyllithium species?
Methodological Answer:
The aggregation state (contact ion pair, CIP; solvent-separated ion pair, SSIP) is solvent- and temperature-dependent:
- Low-Temperature NMR: At -90°C, 7Li NMR reveals monomeric CIPs and ternary ion aggregates (e.g., 2aLi₂a) in THF/TMEDA. SSIP signals disappear due to slow exchange kinetics .
- Solvent Effects: Polar solvents (e.g., THF) stabilize SSIPs, while bulky ligands (TMEDA) favor CIPs. Thermodynamic parameters (ΔH, ΔS) can be derived from δ(¹³C) temperature dependence .
Data Contradiction Analysis: Conflicting observations of SSIP stability at low temperatures may arise from competing solvation vs. ion-pair reorganization energies.
Basic: What synthetic strategies are employed to functionalize bicyclo[3.2.1]octa-2,6-diene frameworks?
Methodological Answer:
Key approaches include:
- Electrophilic Substitution: Halogenation (e.g., 3-bromo derivatives) via base-catalyzed rearrangements .
- Organometallic Routes: Lithiation followed by transmetallation (e.g., SnMe₃ substitution at C3 or C6/7) to generate stannanes for cross-coupling .
- Cycloadditions: Use of strained bicyclic systems in Diels-Alder reactions to build polycyclic architectures .
Critical Data: Yields for stannyl derivatives (e.g., 3-trimethylstannylbicyclo[3.2.1]octa-2,6-diene) range from 50–80%, with purity confirmed by ¹¹⁹Sn NMR .
Advanced: How can isotopic labeling resolve ambiguities in the mechanistic pathways of bicyclo[3.2.1]octa-2,6-diene rearrangements?
Methodological Answer:
- Deuterium Labeling: Track hydrogen migration during base-catalyzed rearrangements (e.g., 3-bromo to 6-bromo derivatives) to distinguish between disrotatory vs. conrotatory pathways .
- ¹³C-Labeled Substrates: Quantify charge delocalization in anions via NMR coupling constants (e.g., J(¹³C–⁷Li) = 3.5–6.2 Hz in Sn/Li systems) .
Analytical Integration: Combine kinetic isotope effects (KIE) with computational modeling (DFT) to validate transition-state geometries .
Advanced: What role do non-covalent interactions play in stabilizing bicyclo[3.2.1]octa-2,6-diene aggregates?
Methodological Answer:
- Cation-π Interactions: Lithium ions coordinate to the π-system of the bicyclic framework, stabilizing CIPs. This is evidenced by ¹³C NMR upfield shifts (Δδ ≈ 5 ppm) in Li⁺ complexes .
- Steric Effects: Bulky substituents (e.g., SnMe₃ at C3) disrupt aggregation, favoring monomeric species. Compare ¹H NMR line broadening in crowded vs. unsubstituted derivatives .
Contradiction Resolution: Conflicting reports on SSIP stability may stem from solvent dielectric constants; low-ε solvents (pentane) suppress SSIP formation despite low temperatures .
Basic: How are mass spectrometry and isotopic patterns used to validate bicyclo[3.2.1]octa-2,6-diene derivatives?
Methodological Answer:
- High-Resolution MS: For octamethylbicyclo[3.2.1]octa-2,6-diene (C₁₂H₁₄), HRMS (APPI/QTOF) confirms [M+H]⁺ at m/z 215.1063 (calc. 215.1067) .
- Fragmentation Patterns: EI-MS at 70 eV reveals diagnostic peaks (e.g., loss of methyl groups or cyclopropane ring cleavage) to distinguish isomers like 243 and 244 .
Guidelines for Further Research:
- Prioritize low-temperature NMR (<-90°C) to capture metastable ion pairs .
- Cross-reference synthetic yields with computational predictions (e.g., Boltzmann distributions for CIP/SSIP equilibria) .
- Avoid overreliance on vendor-provided data (e.g., ChemScene, Agilent) due to disclaimers on validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
